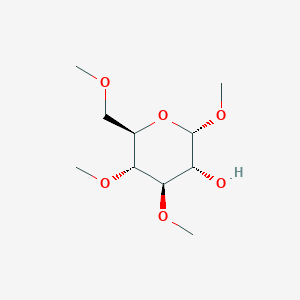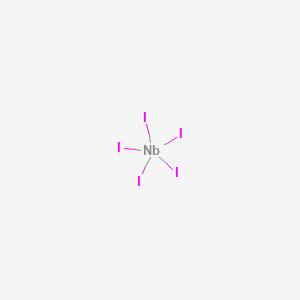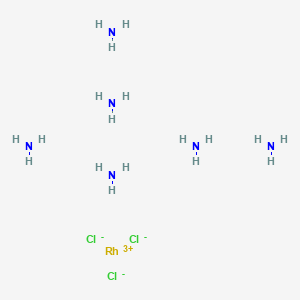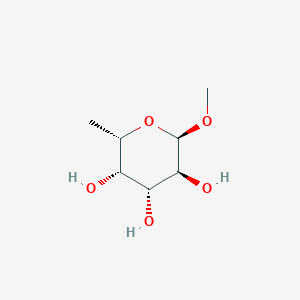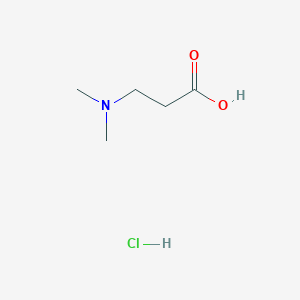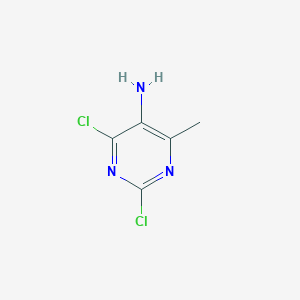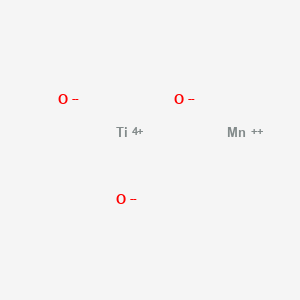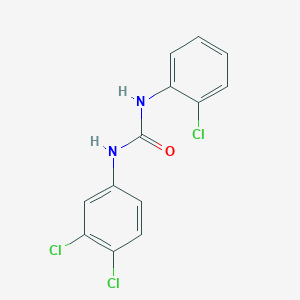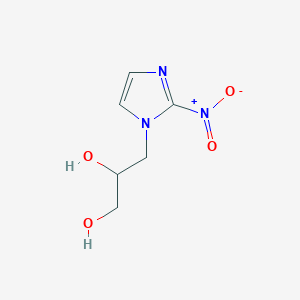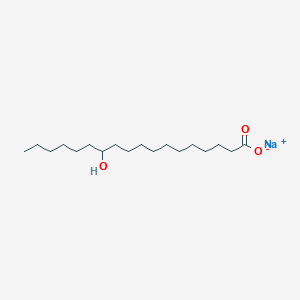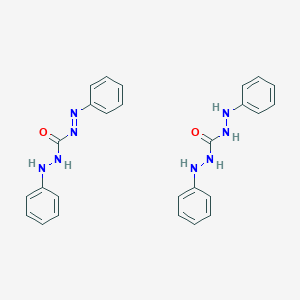
s-二苯卡巴肼
描述
Synthesis Analysis
The synthesis of s-Diphenylcarbazone involves the oxidation of diphenylcarbazide. A study highlighted the cyclization of the semicarbazone template of aryl semicarbazones, leading to the synthesis of various compounds for anticonvulsant activity research, though not directly synthesizing s-Diphenylcarbazone, it provides insight into related synthetic routes (Shalini et al., 2009).
Molecular Structure Analysis
The molecular structure of s-Diphenylcarbazone and its complexes has been the subject of detailed studies. For instance, complexes of diphenylcarbazone with various cations have been examined, revealing insights into their molecular structures and the formation of carbazone complexes (Balt & Dalen, 1963).
Chemical Reactions and Properties
s-Diphenylcarbazone participates in numerous chemical reactions, especially in forming complexes with metal ions. It has been reported to react with cations like Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn, and Pb, forming various carbazone complexes (Balt & Dalen, 1963). The oxidation-reduction processes of s-Diphenylcarbazone have been explored, showing its capability to undergo reversible changes under specific conditions (Ramírez et al., 1996).
Physical Properties Analysis
The physical properties of s-Diphenylcarbazone, such as stability and solubility, have been investigated in various studies. Its stability in different chemical environments and its selective extraction capabilities for metal ions highlight its physical robustness and utility in analytical chemistry (Jing Fan et al., 2008).
Chemical Properties Analysis
s-Diphenylcarbazone's chemical properties, particularly its reactivity with metal ions and its role in forming complexes, have been extensively studied. Its ability to form stable complexes with metals such as mercury and its application in on-line selective solid-phase extraction processes demonstrate its valuable chemical properties (Jing Fan et al., 2008).
科学研究应用
Chemistry
s-Diphenylcarbazone is used as an indicator for endpoint determination in mercurimetry . It forms a purple complex compound with Hg (II) ions . Other metal ions, such as Cr (III) ions, also form colored complexes with Diphenylcarbazone .
Environmental Science
s-Diphenylcarbazone has been used in a new procedure for the determination of chromium species in polluted environmental samples . A new material containing 1,5-diphenylcarbazone included in a polymeric matrix was prepared and employed as a solid-phase extraction material for selective separation of Cr (III) ions under dynamic conditions .
Engineering
In engineering, s-Diphenylcarbazone can be used in the manufacturing of certain types of resins . These resins can be used in various applications, including coatings, adhesives, and sealants .
Redox Indicator
s-Diphenylcarbazone is used as a redox indicator . It can be used for the photometric determination of certain heavy metal ions, like those of Chromium, Mercury, Cadmium, Osmium, Rubidium, Technetium and more .
Heavy Metal Detection
s-Diphenylcarbazone has been widely used in the chemical lab to detect Mercury (II) compounds . The reagent is typically used either as 1% to 0.25% solution in some organic solvent, or in the form of test-strip paper for detection of heavy metals in drinking water at home .
Manufacturing of Resins
In the field of engineering, s-Diphenylcarbazone can be used in the manufacturing of certain types of resins . These resins can be used in various applications, including coatings, adhesives, and sealants .
Photometric Determination
s-Diphenylcarbazone is used for the photometric determination of certain heavy metal ions, like those of Chromium, Mercury, Cadmium, Osmium, Rubidium, Technetium and more . If a Sodium chloride solution is titrated with Mercury (II) nitrate solution, undissociated Mercury (II) chloride is formed. If the end point is exceeded, then the color complex forms with diphenylcarbazone .
Water Analysis
s-Diphenylcarbazone is used in water analysis to determine chloride . If you add a certain amount of mercury (II) nitrate solution in excess to a chloride solution, you can determine the color intensity of the complex photometrically and thus deduce the chloride content .
Detection of Mercury (II) Compounds
s-Diphenylcarbazone has been widely used in the chemical lab to detect Mercury (II) compounds . The reagent is typically used either as 1% to 0.25% solution in some organic solvent, or in the form of test-strip paper for detection of heavy metals in drinking water at home .
安全和危害
S-Diphenylcarbazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
1-anilino-3-phenyliminourea;1,3-dianilinourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anilino-3-phenyliminourea; 1,3-dianilinourea | |
CAS RN |
10329-15-4 | |
| Record name | NSC5063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5063 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




